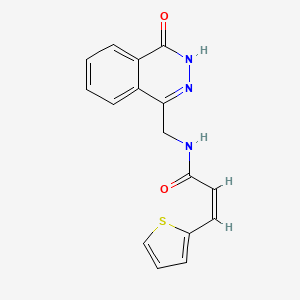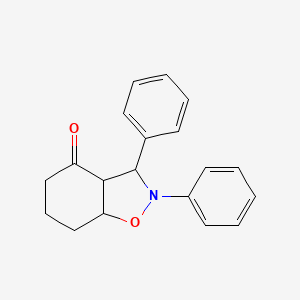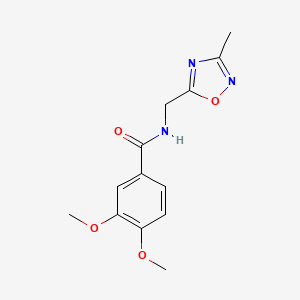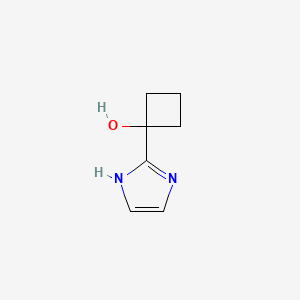
N-(3-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, also known as CMMDCA, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research into compounds closely related to N-(3-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has demonstrated significant potential in the areas of pain and inflammation management. A study highlighted the design and synthesis of various quinazolinyl acetamides, including structures analogous to the compound , which were investigated for their analgesic and anti-inflammatory properties. One compound, characterized by a similar structure, exhibited potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium while presenting a lower ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimalarial Activity
Another significant application of similar compounds has been in the fight against malaria. Research involving quinazolinyl acetamides has led to the development of molecules with potent antimalarial properties. Studies have shown that certain derivatives exhibit excellent activity against resistant strains of malaria parasites and are effective in primate models. This research has opened the door to clinical trials and the potential for new therapeutic options for malaria treatment (Werbel et al., 1986).
Therapeutic Efficacy in Viral Infections
Investigations into the therapeutic efficacy of quinazoline derivatives against viral infections have also been conducted. One study on a novel anilidoquinoline derivative closely related to N-(3-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide demonstrated significant antiviral and antiapoptotic effects in vitro. The compound significantly reduced viral load and increased survival rates in Japanese encephalitis virus-infected mice, indicating its potential as a therapeutic agent for viral encephalitis (Ghosh et al., 2008).
Structural and Inclusion Properties
Research into the structural aspects of quinazoline derivatives has provided insights into their potential applications in material science and drug delivery systems. Studies have explored the salt and inclusion compounds of quinazoline-based amides, revealing their ability to form gels and crystalline salts with various acids. These properties suggest potential uses in the development of novel drug delivery mechanisms and materials with specific fluorescence characteristics (Karmakar et al., 2007).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-14(19)7-5-9-15(11)22-17(23)10-24-18-13-6-3-4-8-16(13)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXKQKKZXXCROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2450188.png)
![5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2450189.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2450191.png)


![1'-((4-Methoxy-3-methylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2450197.png)
![N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2450198.png)

![3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2450202.png)

